![molecular formula C15H20O5 B12584295 Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate CAS No. 634197-33-4](/img/structure/B12584295.png)
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C14H18O5. It is a derivative of butanedioic acid, featuring a methoxy group and a methyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate can be synthesized through several methods. One common approach involves the esterification of butanedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 2-[(4-methoxyphenyl)methyl]butanedioate
- Dimethyl 2-[(4-methylphenyl)methyl]butanedioate
- Dimethyl 2-[(4-ethoxyphenyl)methyl]butanedioate
Uniqueness
Dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
634197-33-4 |
|---|---|
Formule moléculaire |
C15H20O5 |
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
dimethyl 2-[(4-methoxy-2-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C15H20O5/c1-10-7-13(18-2)6-5-11(10)8-12(15(17)20-4)9-14(16)19-3/h5-7,12H,8-9H2,1-4H3 |
Clé InChI |
XGGPWIQYBCHVMB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)OC)CC(CC(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


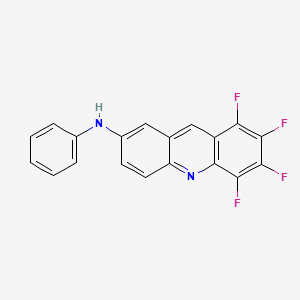
![3-{2-[4-(Hydroxymethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12584229.png)
![4,4'-[(5-Hydroxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12584236.png)
![N-Allyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12584242.png)
![N-[2-(4-Bromophenyl)ethyl]-6-nitroquinazolin-4-amine](/img/structure/B12584243.png)
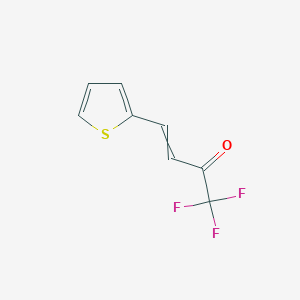
![L-Valine, N-[(pentafluorophenyl)sulfonyl]-N-(phenylmethyl)-](/img/structure/B12584247.png)
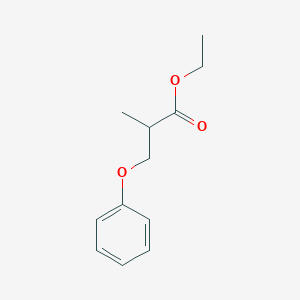
![1-[(3S)-3-(Hydroxymethyl)piperidin-1-yl]ethan-1-one](/img/structure/B12584254.png)
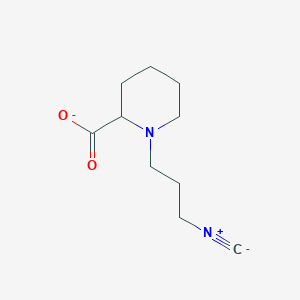
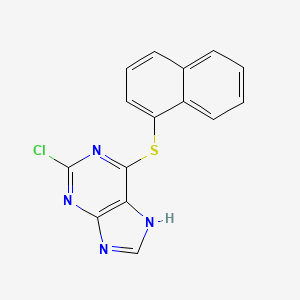
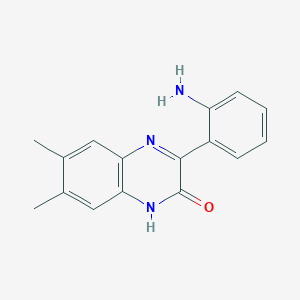
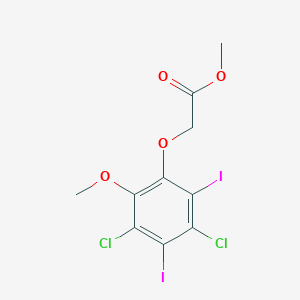
![Ethanethioic acid, S-[(4-methylphenyl)methyl] ester](/img/structure/B12584285.png)
